molecular formula C8H15Cl2N3 B2774559 1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride CAS No. 2243508-98-5

1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride

Cat. No. B2774559
CAS RN: 2243508-98-5
M. Wt: 224.13
InChI Key: IKMLZSJKBXHVGX-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has shown promising results in various biological applications. The compound's unique structure and properties make it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of compounds were prepared by utilizing structural derivatives similar to 1-Cyclobutyl-3-methylpyrazol-4-amine; dihydrochloride, demonstrating significant antimicrobial activities. For example, derivatives synthesized from 2-arylhydrazononitriles, a key synthons, showcased promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. The diversity of synthesized heterocyclic substances underscores the compound's utility in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).

Cytotoxic Activity

Compounds derived from 1-Cyclobutyl-3-methylpyrazol-4-amine; dihydrochloride or its analogs have been evaluated for cytotoxic properties, offering potential avenues for cancer treatment. A series involving the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which shares a similar synthetic pathway with the subject compound, showed good cytotoxic activity in vitro, highlighting the therapeutic potential of these derivatives in oncology (Noolvi, Agrawal, Patel, Badiger, Gaba, Zambre, 2014).

Heterocyclic Compound Synthesis

The flexibility of 1-Cyclobutyl-3-methylpyrazol-4-amine; dihydrochloride in chemical synthesis is further exemplified by its application in the generation of diverse heterocyclic compounds. This includes the efficient synthesis of 3-aminocyclobut-2-en-1-ones, acting as potent antagonists for various biological targets. Such synthetic approaches enable the exploration of novel pharmacophores with potential utility in drug discovery and development (Brand, de Candole, Brown, 2003).

properties

IUPAC Name

1-cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-8(9)5-11(10-6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMLZSJKBXHVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C2CCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride

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